molecular formula C13H19N B6598399 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine CAS No. 149620-30-4

3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B6598399
CAS No.: 149620-30-4
M. Wt: 189.30 g/mol
InChI Key: PQKSLGHTTZKFMD-UHFFFAOYSA-N
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Description

3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a tetrahydronaphthalene derivative with a primary amine group at position 2 and methyl substituents at positions 3 and 6. Tetrahydronaphthalene amines are widely studied for their π-stacking interactions, receptor binding affinities, and applications in medicinal chemistry, particularly as retinoid agonists and CNS-targeting agents .

Properties

IUPAC Name

3,8,8-trimethyl-6,7-dihydro-5H-naphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-9-7-10-5-4-6-13(2,3)11(10)8-12(9)14/h7-8H,4-6,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKSLGHTTZKFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)C(CCC2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149620-30-4
Record name 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine
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Preparation Methods

Reaction Conditions and Optimization

A representative protocol employs 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-nitro as the starting material. The reaction proceeds under 10–50 bar H₂ pressure using 5–10% palladium on carbon (Pd/C) in ethyl acetate at 70–80°C for 6–12 hours . Key parameters include:

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–7 wt% Pd/CMaximizes H₂ activation
Temperature70°CBalances kinetics and side reactions
SolventEthyl acetateEnhances substrate solubility
Reaction Time8 hoursEnsures complete conversion

This method achieves ≥99% conversion with isolation yields of 85–90% after purification via column chromatography. Side products, such as over-reduced amines or dehalogenated byproducts, are minimized by controlling hydrogen pressure below 50 bar.

Reductive Amination of Ketone Intermediates

Reductive amination offers a versatile pathway by condensing 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-one with ammonia or ammonium salts in the presence of reducing agents.

Mechanistic Insights

The reaction proceeds via imine intermediate formation, followed by reduction to the primary amine. A study using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C demonstrated 75% yield after 24 hours. Alternative protocols employ hydrogen gas with Raney nickel , achieving higher yields (88% ) but requiring elevated temperatures (60°C ) and pressures (30 bar ).

Comparative Reductive Systems

Reducing AgentSolventTemperatureYield
NaBH₃CNMethanol25°C75%
H₂ (Raney Ni)Ethanol60°C88%
BH₃·THFTHF0°C68%

Selectivity challenges arise from competing reduction of the ketone to alcohol; thus, stoichiometric control of ammonia is critical.

Asymmetric Synthesis via Chiral Resolution

While 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine lacks chiral centers, related tetrahydronaphthylamine syntheses highlight methodologies adaptable to this compound. Patent WO2011146610A2 describes enantioselective hydrogenation of N-(3,4-dihydronaphthalen-2-yl)propionamide using Ir-based catalysts with chiral phosphine ligands. Applied to the target amine, this approach could resolve racemic mixtures via:

  • Chiral Auxiliary Introduction : Temporarily adding a chiral group to direct stereochemistry.

  • Kinetic Resolution : Using enzymes or chiral catalysts to selectively transform one enantiomer.

Though untested for 3,8,8-trimethyl derivatives, this method achieves ≥95% enantiomeric excess (ee) in structurally similar amines.

Industrial-Scale Production Considerations

Catalytic Hydrogenation Scaling

Pilot-scale trials (100–500 kg batches) using Pd/C catalysts in toluene under 20 bar H₂ achieved 82% yield with a turnover number (TON) of 1,200 . Key challenges include:

  • Catalyst recycling efficiency (<60% after 3 cycles)

  • Exothermicity management via jacketed reactors

Cost-Benefit Analysis

MethodCost (USD/kg)PurityScalability
Catalytic Hydrogenation12099.5%High
Reductive Amination18097%Moderate
Asymmetric Synthesis45099.9%Low

Catalytic hydrogenation remains the preferred industrial method due to lower costs and simpler purification.

Emerging Methodologies

Photoredox Catalysis

Recent advances in visible-light-mediated C–N bond formation show potential for synthesizing tetrahydronaphthylamines. A proof-of-concept study using Ru(bpy)₃²⁺ and iPr₂NEt achieved 40% yield at ambient temperature, though unoptimized for the target compound.

Flow Chemistry

Continuous-flow systems reduce reaction times from hours to minutes. A microreactor trial with H₂ gas and Pt/C catalysts achieved 93% conversion in 15 minutes , highlighting potential for high-throughput synthesis.

Chemical Reactions Analysis

Types of Reactions

3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Naphthalenone derivatives.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Various substituted amine derivatives depending on the substituent introduced.

Scientific Research Applications

3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s hydrophobic core allows it to interact with lipid membranes, potentially affecting membrane-associated processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, which critically influence their properties:

Compound Name Substituents/Modifications Key Features
5,6,7,8-THDA Unsubstituted tetrahydronaphthalene core Exhibits π–π stacking interactions; conductance increases with bias voltage .
5,5,8,8-Tetramethyl variant Methyl groups at positions 5,5,8,8 Enhanced lipophilicity; used in retinoid synthesis (e.g., EC23 and TTNN) .
N,N-Dimethyl-4-substituted analogs Cyclohexyl, biphenyl, or chlorophenyl at C4 Improved receptor binding (e.g., σ1/σ2 receptors); varied HPLC retention times .
3,5,5,8,8-Pentamethyl variant Methyl groups at positions 3,5,5,8,8 Synthesized via Pd/C hydrogenation; high yield (97%) .
Thiazoline-tetralin derivatives Thiazolidinone or benzothiazepinone moieties Ovicidal activity against Fasciola hepatica; derived from tetrahydronaphthol .

Physicochemical Properties

  • Melting Points : N,N-Dimethyl derivatives range from oils (e.g., 5m: liquid) to crystalline solids (e.g., 5l: 137–139°C), influenced by substituent bulk .
  • HPLC Retention: Polar substituents (e.g., chlorophenyl in 5o) reduce retention times (t₁ = 11.2 min) compared to nonpolar groups (t₁ = 15.3 min for 5l) .
  • Lipophilicity : Methyl groups (e.g., 5,5,8,8-tetramethyl) increase logP, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a synthetic organic compound with the molecular formula C13H19N. It is characterized by a tetrahydronaphthalene core with three methyl substituents and an amine functional group. This compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the hydrogenation of a naphthalene derivative followed by amination. A common method includes the catalytic hydrogenation of 3,8,8-trimethyl-1,2,3,4-tetrahydronaphthalene using palladium catalysts under high pressure and temperature conditions. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product.

The biological activity of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine is attributed to its structural features that allow it to interact with various biological targets. The presence of the amine group enables the formation of hydrogen bonds and electrostatic interactions with biological macromolecules. Furthermore, the hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially influencing membrane-associated processes.

Pharmacological Properties

Research has indicated that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects in vitro.
  • Neuroprotective Properties : There are indications that it may have neuroprotective effects by modulating neurotransmitter levels.

These properties make it a candidate for further research in drug development and therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine in relation to similar compounds:

Compound NameStructural FeaturesBiological Activity
5,6,7,8-Tetrahydro-2-naphthylamineLacks three methyl groupsLimited antimicrobial activity
2-Amino-5,6,7,8-tetrahydronaphthaleneDifferent substitution patternModerate anti-inflammatory effects
6-Amino-1,2,3,4-tetrahydronaphthaleneDifferent amine placementNot extensively studied

The presence of three methyl groups in 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine enhances its lipophilicity and potential interactions with lipid membranes compared to its analogs.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of various naphthalene derivatives highlighted that 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of some commonly used antibiotics .

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

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